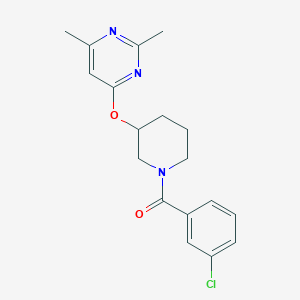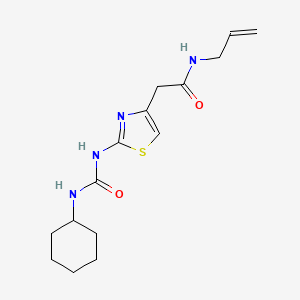
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound known for its multifaceted applications in research and industry. The intricate molecular structure features a 3-chlorophenyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group, and a methanone linkage, making it an interesting target for synthesis and functional studies.
準備方法
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process involving the formation of key intermediates followed by their coupling. One common method involves:
Formation of the 3-Chlorophenyl Substituent:
Synthesis of the Piperidine Intermediate: : Piperidine is functionalized to introduce the (2,6-dimethylpyrimidin-4-yl)oxy group via nucleophilic substitution.
Coupling Reaction: : The final step involves coupling the 3-chlorophenyl intermediate with the piperidine intermediate under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods:
Industrial production often employs optimized versions of these lab-scale methods, using high-throughput reactors, precise control of reaction conditions (temperature, pressure, solvent systems), and catalysts to improve yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: : Reduction reactions can target the methanone group to yield alcohol derivatives.
Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can modify the chlorophenyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating mixtures for introducing nitro groups.
Major Products:
Oxidation: : N-oxides of the piperidine ring.
Reduction: : Corresponding alcohols from the reduction of the methanone group.
Substitution: : Functionalized derivatives with various substituents on the chlorophenyl ring.
科学的研究の応用
This compound finds use in various fields due to its structural diversity and reactivity:
Chemistry: : As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: : In studies of receptor-ligand interactions, given its piperidine and pyrimidinyl groups mimic biological structures.
Medicine: : Potential pharmaceutical applications due to its resemblance to bioactive molecules.
Industry: : Used in the synthesis of agrochemicals, dyes, and materials.
作用機序
The compound's mechanism of action often involves interactions with biological receptors, where the piperidine ring and pyrimidinyl group play crucial roles. It can act as an inhibitor or activator, depending on the target receptor, affecting pathways like signal transduction or metabolic processes.
類似化合物との比較
(3-Chlorophenyl)(3-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)methanone: : Similar structure but with a pyridine ring instead of a pyrimidine.
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)azepane-1-yl)methanone: : An azepane ring instead of piperidine.
(3-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: : Variation in the substitution pattern on the pyrimidine ring.
Unique Aspects:
What sets (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone apart is the specific placement of the dimethylpyrimidinyl group and its methanone linkage, leading to distinct reactivity and binding properties.
Need any more deep dives into any specific sections?
特性
IUPAC Name |
(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEHDBMJHPDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2893235.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)
![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)
![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893238.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2893243.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)
![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)
